molecular formula C12H5BrClNOS B14529252 8-Bromo-2-chloro-3H-phenothiazin-3-one CAS No. 62721-41-9

8-Bromo-2-chloro-3H-phenothiazin-3-one

Cat. No.: B14529252
CAS No.: 62721-41-9
M. Wt: 326.60 g/mol
InChI Key: PSMMFMLQZDKBAP-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 8-Bromo-2-chloro-3H-phenothiazin-3-one involves multiple steps, starting from hydroquinone. One common method includes the following steps :

    Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to form 2,5-dihydroxy-1,4-benzoquinone.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.

    Bromination: The compound is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.

    Condensation with Ortho-aminothiophenols: The brominated compound is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound.

Chemical Reactions Analysis

Scientific Research Applications

8-Bromo-2-chloro-3H-phenothiazin-3-one has a wide range of scientific research applications :

    Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.

    Biology: The compound’s antiviral, antibacterial, and antimicrobial properties make it valuable in biological research.

    Medicine: It has potential therapeutic applications for treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-3H-phenothiazin-3-one involves its interaction with molecular targets and pathways . As a photocatalyst, it facilitates the transfer of electrons during the oxidation process, leading to the formation of sulfoxides from sulfides. The compound’s therapeutic effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation, infection, and cancer progression.

Comparison with Similar Compounds

8-Bromo-2-chloro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives :

    8-Bromo-3H-phenothiazin-3-one: Similar in structure but lacks the chlorine atom, which may affect its reactivity and applications.

    2-Chloro-3H-phenothiazin-3-one: Similar in structure but lacks the bromine atom, which may influence its chemical properties and uses.

    3H-phenothiazin-3-one: The parent compound without any halogen substitutions, which may have different reactivity and applications compared to its halogenated derivatives.

The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical properties and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

62721-41-9

Molecular Formula

C12H5BrClNOS

Molecular Weight

326.60 g/mol

IUPAC Name

8-bromo-2-chlorophenothiazin-3-one

InChI

InChI=1S/C12H5BrClNOS/c13-6-1-2-11-8(3-6)15-9-4-7(14)10(16)5-12(9)17-11/h1-5H

InChI Key

PSMMFMLQZDKBAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C3C=C(C(=O)C=C3S2)Cl

Origin of Product

United States

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